N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(4-Fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule combining an adamantane carboxamide core with a substituted 1,2,4-triazole moiety. The 4-fluorophenyl and isopropylsulfanyl substituents modulate electronic and steric properties, influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4OS/c1-14(2)30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVYCGYUBWQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the 4-fluorophenyl group: This step involves the substitution reaction of the triazole ring with 4-fluorobenzyl chloride under basic conditions.
Attachment of the propan-2-ylsulfanyl group: This is typically done through a nucleophilic substitution reaction using propan-2-ylthiol.
Coupling with adamantane-1-carboxylic acid: The final step involves the formation of an amide bond between the triazole derivative and adamantane-1-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Nitrated or halogenated fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane moiety.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study the interactions of triazole derivatives with biological targets.
Mechanism of Action
The mechanism by which N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Comparison with Similar Compounds
Research Implications
The target compound’s structural uniqueness positions it as a candidate for CNS disorders, leveraging adamantane’s BBB penetration and fluorophenyl’s electronic effects. Comparative studies with analogues from suggest:
- Optimization Priority : Testing alkylsulfanyl chain length to balance antihypoxic activity and toxicity.
- Synthetic Feasibility : The use of 4-fluorophenyl isothiocyanate may require stringent reaction conditions compared to methyl/phenyl variants .
Biological Activity
N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an adamantane core, a triazole ring, and a fluorophenyl group. The synthesis typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide.
- Introduction of the 4-Fluorophenyl Group : This step involves substitution reactions with 4-fluorobenzyl chloride.
- Attachment of the Propan-2-ylsulfanyl Group : Conducted via nucleophilic substitution using propan-2-ylthiol.
The final product can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activities. For instance, derivatives similar to N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane have shown effectiveness against various bacterial strains and fungi. A study demonstrated that triazole derivatives exhibited antibacterial effects comparable to standard antibiotics against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Triazole derivatives have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, structural analogs showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines . The mechanism appears to involve the inhibition of specific metabolic pathways critical for cancer cell survival.
The biological activity of N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission or other signaling pathways.
Comparative Biological Activity Table
Case Studies
Case Study 1: Antimicrobial Screening
A series of triazole derivatives were synthesized and screened against Mycobacterium tuberculosis. The results indicated that while many derivatives were less active than rifampicin, some compounds demonstrated significant inhibition, suggesting potential as antituberculosis agents.
Case Study 2: Cytotoxicity Assessment
In vitro studies on MCF-7 and HCT116 cell lines revealed that certain structural modifications in triazole derivatives enhanced their cytotoxicity. The findings support further exploration into structure-activity relationships to optimize therapeutic efficacy.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves cyclization of hydrazincarbothioamide precursors in alkaline media, followed by alkylation with α-haloalkanes in n-butanol. Key steps include:
- Cyclization of 2-(adamantane-1-yl)-N-phenylhydrazincarbothioamide under controlled alkaline conditions (pH optimization critical for triazole ring formation) .
- Alkylation of the triazole-3-thione intermediate using propan-2-ylsulfanyl groups, with reaction time and temperature affecting substitution efficiency .
- Continuous flow reactors may enhance scalability and reduce byproducts in industrial settings .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- 1H/13C NMR : Confirms adamantane core integrity and triazole substitution patterns (e.g., shifts at δ 1.6–2.1 ppm for adamantane protons) .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- HPLC/TLC : Monitors purity (>98% by reverse-phase HPLC with C18 columns) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .
Q. How is thermal and hydrolytic stability assessed under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition points (>200°C typical for adamantane derivatives) .
- pH-Dependent Stability Studies : Incubate in buffers (pH 4–9) at 37°C, monitoring degradation via LC-MS over 24–72 hours .
Q. What standardized protocols ensure batch-to-batch purity consistency?
- Recrystallization : Use n-butanol or dioxane/water mixtures (20:1) to remove polar impurities .
- Melting Point Analysis : Compare with literature values (e.g., 160–165°C for triazole-adamantane hybrids) .
Advanced Research Questions
Q. How can solubility limitations in aqueous media be methodologically addressed?
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures for in vitro assays (e.g., ≤10% DMSO to avoid cytotoxicity) .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or sulfanyl positions .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Q. What experimental designs resolve contradictions in reported biological activity (e.g., antihypoxic vs. neuroprotective effects)?
- Dose-Response Validation : Use 1/10 LD50 doses (per OECD guidelines) to minimize off-target effects .
- Model-Specific Controls : Compare hypoxia models (e.g., hypercapnic vs. ischemic) to isolate mechanism-dependent outcomes .
- Statistical DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between substituents and activity .
Q. Which computational strategies predict target engagement and binding modes?
- Molecular Dynamics (MD) : Simulate adamantane-triazole interactions with lipid bilayers or protein pockets (e.g., cytochrome P450) .
- Quantum Mechanical (QM) Calculations : Map electrostatic potentials to identify nucleophilic/electrophilic hotspots on the triazole ring .
Q. How are structure-activity relationships (SAR) systematically explored for substituent effects?
- Alkyl Chain Variations : Replace propan-2-ylsulfanyl with longer chains (C4–C10) to assess hydrophobicity-activity trends (see Table 1 in ).
- Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance triazole ring electrophilicity .
Q. What in vitro/in vivo models validate target engagement in disease-relevant pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
